JNJ-40355003

Description

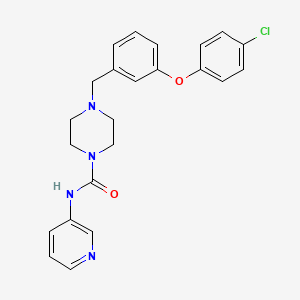

Structure

3D Structure

Properties

CAS No. |

1394894-41-7 |

|---|---|

Molecular Formula |

C23H23ClN4O2 |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29) |

InChI Key |

CTYVKSQPMCSUOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-40355003; JNJ 40355003; JNJ40355003. |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Selectivity of JNJ-40355003: A Deep Dive into a Potent FAAH Inhibitor

For Immediate Release

[City, State] – JNJ-40355003, a novel small molecule inhibitor, has been definitively identified as a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of its target selectivity profile, experimental methodologies, and the underlying signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Target: Fatty Acid Amide Hydrolase (FAAH)

This compound acts as a covalent inhibitor of FAAH. FAAH is a critical enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. By inhibiting FAAH, this compound effectively increases the levels of anandamide and other related signaling lipids, such as oleoyl ethanolamide (OEA) and palmitoyl ethanolamide (PEA), in both plasma and brain tissue. This modulation of the endocannabinoid system is the primary mechanism through which this compound exerts its pharmacological effects.

Quantitative Selectivity Profile

While comprehensive quantitative data from a broad kinase panel for this compound is not publicly available, the compound has been characterized as "highly selective." A key selectivity feature of this compound is its lack of inhibitory activity against FAAH-2, a closely related enzyme. This specificity is significant as FAAH-2 is also involved in the metabolism of fatty acid amides.

For a closely related analog from the same chemical series, JNJ-42165279, extensive selectivity screening has been reported. It is reasonable to infer a similar selectivity profile for this compound. JNJ-42165279 was tested at a concentration of 10 µM against a panel of 50 receptors, enzymes, transporters, and ion channels and showed no significant inhibition. Furthermore, it displayed no inhibitory activity against the major cytochrome P450 (CYP) isoforms (1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel at a 10 µM concentration.

Table 1: Inferred Selectivity Profile of this compound based on Analog Data

| Target Class | Specific Targets/Panel | Concentration Tested | Result |

| Enzymes | FAAH-2 | Not specified | No inhibition |

| Panel of 50 enzymes, receptors, transporters, ion channels | 10 µM | No significant inhibition (inferred from JNJ-42165279) | |

| CYP Isoforms | 1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | 10 µM | No inhibition (inferred from JNJ-42165279) |

| Ion Channels | hERG | 10 µM | No inhibition (inferred from JNJ-42165279) |

Experimental Protocols

The determination of the target selectivity profile of this compound and its analogs involves a suite of standardized biochemical and cellular assays.

FAAH Enzymatic Inhibition Assay

The potency of this compound against FAAH is typically determined using an enzymatic assay. A common method involves the use of a fluorogenic substrate, such as AMC-arachidonoyl amide.

Workflow for a Typical FAAH Fluorometric Assay:

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human or rat FAAH is pre-incubated with varying concentrations of this compound or a vehicle control in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic FAAH substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Detection: The fluorescence generated from the cleavage of the substrate is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Off-Target Selectivity Screening (General Protocol)

To assess the selectivity of a compound like this compound, it is screened against a panel of off-target proteins. This is often done through radioligand binding assays for receptors, transporters, and ion channels, and enzymatic assays for other enzymes.

Workflow for Radioligand Binding Assay:

Methodology:

-

Preparation: Cell membranes expressing the target of interest are prepared.

-

Competitive Binding: The membranes are incubated with a specific radiolabeled ligand and the test compound (this compound) at a set concentration (e.g., 10 µM).

-

Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to that of a control (with no test compound).

Signaling Pathway

This compound's mechanism of action is centered on the potentiation of the endocannabinoid signaling pathway.

The FAAH Inhibitor JNJ-40355003: A Technical Guide to its Effects on the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40355003 is a potent and selective covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of N-arachidonoylethanolamine (anandamide or AEA) and other related fatty acid amides. By inhibiting FAAH, this compound effectively increases the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors and other targets. This technical guide provides an in-depth overview of the effects of this compound on the endocannabinoid system, compiling quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Mechanism of Action

This compound is an aryl piperazinyl urea that acts as a covalent inhibitor of FAAH. The urea functional group of this compound undergoes hydrolysis by the catalytic serine residue (Ser241) within the active site of FAAH. This reaction forms a stable carbamoyl-enzyme intermediate, rendering the enzyme inactive.[1][2] A critical aspect of this compound's profile is its high selectivity for FAAH over FAAH-2, a related enzyme with different substrate specificity that is present in primates but not in rats or dogs. This selectivity ensures that the observed effects are directly attributable to the inhibition of FAAH.

The primary consequence of FAAH inhibition by this compound is the accumulation of anandamide and other fatty acid amides, such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA). Anandamide is a partial agonist at the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors, the principal receptors of the endocannabinoid system.[3] By increasing the synaptic concentration and duration of action of anandamide, this compound enhances endocannabinoid tone, leading to a range of potential therapeutic effects, including analgesia and anxiolysis, without the psychoactive side effects associated with direct CB1 receptor agonists.[4]

Quantitative Effects on Endocannabinoid Levels

Oral administration of this compound leads to a significant and dose-dependent elevation of anandamide, PEA, and OEA in both plasma and brain tissue across multiple species.

Table 1: Effects of this compound on Fatty Acid Amide Levels in Rats[1]

| Tissue | Analyte | Dose (mg/kg, p.o.) | Time Point (h) | Fold Increase (vs. Vehicle) |

| Plasma | AEA | 10 | 1 | ~10 |

| PEA | 10 | 1 | ~4 | |

| OEA | 10 | 1 | ~5 | |

| Brain | AEA | 10 | 1 | ~8 |

| PEA | 10 | 1 | ~2 | |

| OEA | 10 | 1 | ~3 |

Table 2: Effects of this compound on Plasma Fatty Acid Amide Levels in Dogs[1]

| Analyte | Dose (mg/kg, p.o.) | Time Point (h) | Fold Increase (vs. Vehicle) |

| AEA | 3 | 2 | ~15 |

| PEA | 3 | 2 | ~5 |

| OEA | 3 | 2 | ~6 |

Table 3: Effects of this compound on Plasma Fatty Acid Amide Levels in Cynomolgus Monkeys[1]

| Analyte | Dose (mg/kg, p.o.) | Time Point (h) | Fold Increase (vs. Vehicle) |

| AEA | 10 | 4 | ~7 |

| PEA | 10 | 4 | ~3 |

| OEA | 10 | 4 | ~4 |

Experimental Protocols

The following protocols provide a general framework for the key experiments cited in the evaluation of this compound.

In Vivo Animal Studies

-

Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are commonly used. Animals are housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting is required for the experiment.[5][6]

-

Drug Administration: this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose in water for oral administration (p.o.) via gavage for rats or in gelatin capsules for dogs and monkeys.[7] Doses are calculated based on the body weight of the individual animal.

-

Sample Collection:

-

Blood: Whole blood is collected at specified time points post-dosing via appropriate methods for the species (e.g., tail vein in rats, cephalic vein in dogs and monkeys).[5] Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and an FAAH inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) to prevent ex vivo degradation of anandamides. Plasma is separated by centrifugation and stored at -80°C until analysis.[4]

-

Brain Tissue: At the end of the study, animals are euthanized, and brain tissue is rapidly excised, frozen in liquid nitrogen, and stored at -80°C.

-

Quantification of Fatty Acid Amides by LC/MS

-

Sample Preparation:

-

Extraction: Plasma or homogenized brain tissue samples are subjected to liquid-liquid extraction.[8] A common method involves the addition of an organic solvent system (e.g., acetonitrile or a mixture of chloroform and methanol) containing deuterated internal standards for each analyte (e.g., AEA-d8, PEA-d4, OEA-d2) to precipitate proteins and extract the lipids.

-

Purification: The organic phase is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC/MS analysis.[9]

-

-

LC/MS Analysis:

-

Chromatography: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate the analytes.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

-

Data Analysis: The concentration of each analyte in the samples is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a standard curve generated from samples with known concentrations.

FAAH Activity Assay

-

Principle: The enzymatic activity of FAAH can be measured using a fluorometric assay.[10] In this assay, FAAH hydrolyzes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

-

Procedure:

-

Enzyme Source: Homogenates of cells or tissues expressing FAAH are used as the enzyme source.

-

Assay: The assay is performed in a microplate format. The enzyme preparation is incubated with the test compound (this compound) at various concentrations for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Detection: The fluorescence intensity is measured over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/465 nm).[11]

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FAAH that effectively elevates the levels of anandamide and other fatty acid amides in preclinical species. Its specific mechanism of action and demonstrated in vivo activity make it a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. abcam.cn [abcam.cn]

JNJ-40355003: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-40355003, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document consolidates key molecular information, its mechanism of action, and relevant experimental data to support further research and development.

Core Molecular Data

A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design. The key quantitative data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₃ClN₄O₂[1][2][3] |

| Molecular Weight | 422.91 g/mol [1][2] |

| CAS Number | 13948-94-7[1] |

| Appearance | Solid powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: FAAH Inhibition

This compound functions as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).

By inhibiting FAAH, this compound prevents the breakdown of anandamide and other NAEs, leading to their increased levels in the body. This enhancement of endogenous cannabinoid signaling is the key mechanism through which this compound exerts its pharmacological effects.

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the central role of FAAH in the endocannabinoid system and the impact of its inhibition by this compound.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary and not always publicly available, this section provides a representative in vivo experimental workflow based on preclinical studies of potent FAAH inhibitors.

In Vivo Efficacy Study in a Rodent Model of Inflammatory Pain

This protocol outlines a typical workflow for assessing the anti-nociceptive effects of this compound.

Materials and Methods:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Housing: Standard laboratory conditions (12:12 h light-dark cycle, food and water ad libitum).

-

Inflammatory Agent: Complete Freund's Adjuvant (CFA).

-

Test Compound: this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Nociceptive Testing: Calibrated von Frey filaments to measure mechanical allodynia.

Procedure:

-

Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold for each rat in response to von Frey filaments.

-

Induction of Inflammation: Inject CFA into the plantar surface of the right hind paw.

-

Treatment: 24 hours post-CFA injection, administer this compound or vehicle orally. A typical dose used in a rat study of a similar FAAH inhibitor was 50 mg/kg.

-

Assessment: Measure the paw withdrawal threshold at various time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on inflammatory pain.

This guide serves as a foundational resource for researchers working with this compound. For further experimental details and specific applications, consulting the primary literature is highly recommended.

References

JNJ-40355003: A Technical Overview of its Role in Anandamide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of critical importance in the endocannabinoid system. FAAH is the primary catabolic enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), as well as other bioactive fatty acid amides. By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors and other targets. This technical guide provides a comprehensive overview of the role of this compound in anandamide metabolism, including its mechanism of action, available quantitative data on a closely related compound, and detailed experimental protocols relevant to its study.

Due to the limited availability of public data for this compound, this guide will utilize data from a structurally related and well-characterized FAAH inhibitor from the same developer, JNJ-42165279 , as a representative example to illustrate the expected pharmacological profile and to fulfill the data presentation requirements of this guide.

Core Mechanism of Action

This compound, as a selective FAAH inhibitor, covalently modifies the active site serine nucleophile (Ser241) of the FAAH enzyme. This irreversible inhibition prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, leading to an accumulation of anandamide in various tissues, including the brain. This elevation of anandamide levels enhances its signaling at cannabinoid receptor 1 (CB1) and other cellular targets, a mechanism that is being explored for therapeutic potential in a range of neurological and psychiatric disorders.[1]

Data Presentation

The following tables summarize key quantitative data for the representative FAAH inhibitor, JNJ-42165279. These data are illustrative of the type of pharmacological profile expected for a potent and selective FAAH inhibitor like this compound.

Table 1: In Vitro Inhibitory Activity of JNJ-42165279 against FAAH [1]

| Parameter | Species | Value (nM) |

| Apparent IC50 | Human (recombinant) | 70 ± 8 |

| Rat (recombinant) | 313 ± 28 |

IC50 values were determined following a 1-hour pre-incubation of the enzyme with the inhibitor.

Table 2: In Vivo Effects of JNJ-42165279 on Anandamide Levels [2]

| Treatment Group | Species | Tissue | Anandamide (AEA) Fold Increase | Oleoylethanolamide (OEA) Fold Increase |

| JNJ-42165279 (10 mg) | Human | CSF | ~45 | ~6.6 |

| JNJ-42165279 (25 mg) | Human | CSF | ~41 | ~5.8 |

| JNJ-42165279 (75 mg) | Human | CSF | ~77 | ~7.4 |

Data represent the mean fold increase in fatty acid amide concentrations in cerebrospinal fluid (CSF) following 7 days of daily administration, relative to pre-dose values.

Table 3: Brain FAAH Occupancy by JNJ-42165279 in Humans (PET Study) [2]

| Dose of JNJ-42165279 | Brain FAAH Occupancy (%) |

| ≥10 mg | Saturation |

Brain FAAH occupancy was determined using Positron Emission Tomography (PET) with the tracer [11C]MK3168.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the in vitro potency of a FAAH inhibitor.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the diluted test compound or control to wells containing the FAAH enzyme in assay buffer.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 340-360 nm, emission at 450-465 nm) at regular intervals for a set duration (e.g., 30 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Quantification of Anandamide Levels in Biological Samples by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of anandamide from biological matrices like brain tissue or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples (e.g., brain tissue homogenate, plasma)

-

Internal standard (e.g., anandamide-d8)

-

Extraction solvent (e.g., acetonitrile or a liquid-liquid extraction with a solvent like toluene)

-

LC-MS/MS system with a suitable C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To a known amount of sample, add the internal standard.

-

Add the extraction solvent, vortex thoroughly, and centrifuge to precipitate proteins.

-

Collect the supernatant containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Generate a standard curve using known concentrations of anandamide to quantify the levels in the biological samples.

-

In Vivo Assessment of FAAH Inhibition

This protocol describes a general in vivo experiment to evaluate the effect of a FAAH inhibitor on anandamide levels in rodents.

Materials:

-

Test animals (e.g., rats or mice)

-

Test compound (this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Anesthesia and surgical tools for tissue collection

-

Equipment for sample processing and storage (as in Protocol 2)

Procedure:

-

Acclimate animals to the housing conditions.

-

Administer the test compound or vehicle to the animals at a specified dose and route.

-

At predetermined time points after administration, euthanize the animals and collect the tissues of interest (e.g., brain, plasma).

-

Immediately process the collected tissues to prevent post-mortem changes in anandamide levels (e.g., flash-freezing in liquid nitrogen).

-

Store the samples at -80°C until analysis.

-

Quantify the anandamide levels in the collected tissues using the LC-MS/MS protocol described above.

-

Compare the anandamide levels in the treated groups to the vehicle control group to determine the in vivo efficacy of the FAAH inhibitor.

Visualizations

Caption: Role of this compound in Anandamide Metabolism.

Caption: Experimental Workflow for this compound Evaluation.

References

Methodological & Application

Application Notes and Protocols for JNJ-40355003 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key signaling lipid.[4][5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[4][5][6] This modulation of the endocannabinoid system presents a promising therapeutic strategy for a variety of disorders, including anxiety, pain, and neuroinflammatory conditions.

These application notes provide a detailed protocol for determining the cellular activity of this compound by measuring its ability to inhibit FAAH in a cell-based assay.

Data Presentation

While a specific cellular IC50 value for this compound is not publicly available, the following table summarizes the expected outcomes and provides a starting point for concentration ranges based on a related compound from the same developer, JNJ-42165279, which has a known apparent IC50 for human FAAH.

| Compound | Target | Assay Type | Reported IC50 | Recommended Starting Concentration Range for this compound |

| JNJ-42165279 | Human FAAH | Enzymatic Assay | 70 ± 8 nM | 0.1 nM - 10 µM |

| URB597 (Example FAAH Inhibitor) | FAAH | Cell-Based Assay | - | 5 µM (as a starting point for single-dose experiments) |

Signaling Pathway

The inhibition of FAAH by this compound prevents the breakdown of anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptors CB1 and CB2, as well as other potential targets like TRPV1 channels. Activation of these receptors triggers various downstream signaling cascades, including the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to diverse physiological effects.[6]

Caption: FAAH Inhibition and Downstream Signaling.

Experimental Protocols

Cell-Based FAAH Activity Assay

This protocol describes how to treat cultured cells with this compound and subsequently measure the inhibition of FAAH activity in cell lysates using a fluorometric assay.

Materials:

-

Cell line with detectable FAAH expression (e.g., BV-2 microglia, neuroblastoma cell lines, or cells overexpressing FAAH)

-

Cell culture medium and supplements

-

This compound

-

FAAH inhibitor (e.g., URB597 as a positive control)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)[7][8]

-

BCA protein assay kit

-

Fluorometric FAAH activity assay kit

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for Cell-Based FAAH Inhibition Assay.

Procedure:

-

Cell Culture:

-

Seed your chosen cell line in a multi-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve, starting with a range of 0.1 nM to 10 µM.

-

Include wells for a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control FAAH inhibitor. For a single-dose experiment, a concentration of 5 µM of an inhibitor like URB597 with a 4-hour incubation can be used as a starting point.[9]

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle, or positive control.

-

Incubate the cells for a predetermined period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[8][10]

-

Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL for a 12-well plate well).[7]

-

Incubate on ice for 15-30 minutes, with occasional agitation.[7][8]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method. This is crucial for normalizing the FAAH activity measurements.

-

-

FAAH Activity Assay:

-

Follow the instructions provided with your fluorometric FAAH activity assay kit.

-

Typically, this involves adding a specific volume of cell lysate (normalized for protein concentration) to the wells of a 96-well black microplate.

-

Add the FAAH substrate to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the assay kit manufacturer.

-

Kinetic readings over a period of time are often recommended to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of FAAH activity for each sample.

-

Normalize the FAAH activity to the total protein concentration for each lysate.

-

Plot the normalized FAAH activity against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.

-

Conclusion

This document provides a comprehensive guide for assessing the cellular activity of the FAAH inhibitor this compound. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the potency and cellular effects of this compound, contributing to the advancement of drug discovery and development in the field of endocannabinoid research.

References

- 1. This compound | specific FAAH inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

JNJ-40355003 In Vivo Dosage and Administration Protocols for Rats

For Researchers, Scientists, and Drug Development Professionals

Application Notes

JNJ-40355003 is a potent and selective covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of these fatty acid amides in both plasma and brain tissue. This mechanism of action makes this compound a valuable research tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in various physiological and pathological conditions.

In preclinical rat models, oral administration of this compound has been shown to achieve significant brain penetration and target engagement, leading to a dose-proportional increase in plasma and brain concentrations of the compound. Notably, near-complete inhibition of FAAH is necessary to achieve a substantial elevation of anandamide levels. The primary applications for in vivo studies in rats include the investigation of its analgesic properties in inflammatory and neuropathic pain models, as well as its potential anxiolytic effects in stress-related behavioral paradigms.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound in rats following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

| Dosage (mg/kg, p.o.) | Cmax (nM) | Tmax (hours) | Brain/Plasma Ratio | Reference |

| 3 | ~800 | ~4 | 2.62 |

Table 2: Pharmacodynamic Effects of this compound in Rats

| Dosage (mg/kg, p.o.) | Time Point (hours) | Analyte | Fold Increase (vs. Vehicle) | Tissue | Reference |

| 3 | 4 | Anandamide (AEA) | ~8 | Brain | |

| 3 | 4 | Oleoyl ethanolamide (OEA) | ~4 | Brain | |

| 3 | 4 | Palmitoyl ethanolamide (PEA) | ~3 | Brain | |

| 3 | 4 | Anandamide (AEA) | ~15 | Plasma | |

| 3 | 4 | Oleoyl ethanolamide (OEA) | ~8 | Plasma | |

| 3 | 4 | Palmitoyl ethanolamide (PEA) | ~6 | Plasma |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration in Rats

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

-

Sterile water

-

Weighing scale

-

Spatula

-

Mortar and pestle (optional, for initial dispersion)

-

Stir plate and magnetic stir bar

-

Volumetric flask

-

Graduated cylinder

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed for the study. For example, to prepare 10 mL of a 3 mg/mL suspension, weigh out 30 mg of this compound.

-

Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.

-

Triturate the weighed this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This step helps to prevent clumping.

-

Gradually add the remaining vehicle to the paste while stirring continuously.

-

Transfer the suspension to a volumetric flask and adjust the final volume with the vehicle.

-

Continuously stir the final suspension using a magnetic stir bar on a stir plate for at least 30 minutes before administration to ensure a homogenous mixture. Maintain stirring during the dosing procedure.

Protocol 2: Oral Administration of this compound to Rats via Gavage

Objective: To accurately deliver a specified dose of this compound to rats.

Materials:

-

This compound suspension

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)

-

Syringes (e.g., 1-3 mL)

-

Animal scale

Procedure:

-

Weigh each rat accurately to determine the correct volume of the this compound suspension to be administered. The dosing volume is typically in the range of 5-10 mL/kg.

-

Gently restrain the rat. One common method is to hold the rat by the scruff of the neck to prevent movement of the head and torso.

-

Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Draw the calculated volume of the continuously stirred this compound suspension into the syringe.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Once the needle has reached the predetermined depth, slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the rat for a short period after dosing for any signs of distress, such as labored breathing or coughing, which could indicate improper administration into the trachea.

-

Return the rat to its home cage.

Signaling Pathway and Experimental Workflow Diagrams

Application Notes and Protocols for JNJ-40355003 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40355003 is a potent and specific inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[1] By inhibiting FAAH, this compound elevates the levels of AEA and other fatty acid amides, thereby enhancing their signaling and producing a range of potential therapeutic effects.[2][3] Preclinical studies have explored its utility in models of anxiety and pain.[2] These application notes provide a comprehensive overview of the administration of this compound in mouse models, including its mechanism of action, potential dosages, and detailed experimental protocols.

Mechanism of Action

This compound acts as a covalent inhibitor of the FAAH enzyme.[2] FAAH is the primary catabolic enzyme for N-arachidonoylethanolamine (anandamide), breaking it down into arachidonic acid and ethanolamine.[1] The inhibition of FAAH by this compound leads to an accumulation of anandamide and other N-acylethanolamines (NAEs) in various tissues, including the brain. This augmentation of endocannabinoid signaling is the principal mechanism through which this compound exerts its pharmacological effects.

Signaling Pathway of FAAH Inhibition

Caption: Signaling pathway of FAAH inhibition by this compound.

Quantitative Data

| Parameter | Value | Species | Route of Administration | Frequency | Observed Effect | Source |

| Dose | 50 mg/kg | Rat | Oral | Daily | Anti-anxiety | [2] |

Note: This data is for a related compound in rats and should be used as a guideline for designing studies in mice. Dose optimization and pharmacokinetic studies in the specific mouse strain of interest are highly recommended.

Experimental Protocols

Formulation and Vehicle Preparation

For in vivo administration, this compound will likely require a vehicle suitable for poorly water-soluble compounds. A commonly used vehicle for FAAH inhibitors is a mixture of DMSO, a surfactant like Tween 80, and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO. For a final vehicle composition of 5% DMSO, 5% Tween 80, and 90% saline, first dissolve the compound in the DMSO portion.

-

Add Tween 80 to the DMSO/JNJ-40355003 mixture and vortex thoroughly.

-

Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

-

If the solution is not clear, sonicate for 5-10 minutes.

-

The final vehicle composition should be 5% DMSO, 5% Tween 80, and 90% saline.

-

Prepare the formulation fresh on the day of the experiment.

Animal Models

The choice of mouse model will depend on the therapeutic area of interest. For anxiety studies, C57/Bl6 mice have been used.[2]

Administration Protocol (Oral Gavage)

Oral gavage is a common method for administering compounds to rodents.

Materials:

-

This compound formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

-

1 mL syringes

-

Animal scale

Protocol:

-

Weigh each mouse to determine the correct volume of the this compound formulation to administer.

-

Gently restrain the mouse.

-

Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.

-

Slowly dispense the formulation from the syringe.

-

Carefully remove the gavage needle.

-

Monitor the mouse for any signs of distress after administration.

Experimental Workflow

References

Preparing Stock Solutions of JNJ-40355003: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of JNJ-40355003, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various research applications.

Summary of Key Data

For ease of reference, the pertinent chemical and storage information for this compound is summarized in the table below.

| Parameter | Value | Source |

| Molecular Weight | 422.91 g/mol | [1][2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |

| Common Stock Concentration | 10 mM | [3][4] |

| Storage of Solid Compound | -20°C for up to 3 years | [1][2] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | [1][2] |

| Short-term Storage of Stock Solution (in DMSO) | 4°C for up to 2 weeks | [1] |

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 422.91 g/mol x 1000 mg/g = 4.2291 mg

-

Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to the tube or vial containing the this compound powder. Following the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before storage.

-

Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to two weeks.[1]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of FAAH by this compound.

References

Application Notes and Protocols for JNJ-40355003 in Anxiety Studies

These application notes provide a comprehensive overview of the experimental design for studying the anxiolytic potential of JNJ-40355003, a specific inhibitor of fatty acid amide hydrolase (FAAH). The protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and specific inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid N-arachidonylethanolamine (anandamide or AEA). By inhibiting FAAH, this compound increases the levels of AEA in the brain. This is significant because chronic stress has been shown to increase FAAH activity in the amygdala, leading to reduced AEA concentrations.[1] This reduction in AEA is associated with increased anxiety-like behaviors and structural changes in the amygdala, such as increased dendritic arborization.[1] Therefore, by inhibiting FAAH, this compound is hypothesized to maintain normal amygdalar function and produce anxiolytic effects, particularly in the context of chronic stress.[1]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in mitigating anxiety.

Preclinical Anxiety Studies

Preclinical studies are crucial for evaluating the anxiolytic efficacy of this compound. Rodent models of anxiety are widely used for this purpose.[3][4][5][6] A key preclinical study demonstrated that a FAAH inhibitor, JNJ5003 (presumed to be this compound), had an anti-anxiety effect in rats exposed to chronic stress.[1]

Experimental Protocol: Chronic Restraint Stress in Rats

This protocol is based on the methodology described in studies investigating the effects of FAAH inhibition on chronic stress-induced anxiety.[1]

Objective: To assess the efficacy of this compound in preventing the development of anxiety-like behaviors and amygdalar structural changes induced by chronic restraint stress in rats.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound (or vehicle control)

-

Restraint devices

-

Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)

-

Equipment for tissue collection and analysis (e.g., Golgi staining, Western blot)

Experimental Workflow:

Caption: Workflow for a preclinical anxiety study of this compound.

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Group Assignment: Randomly assign rats to two groups: a vehicle control group and a this compound treatment group.

-

Chronic Restraint Stress: Subject the rats to restraint stress for 6 hours daily for 21 consecutive days.

-

Drug Administration: Administer this compound orally at a dose of 50 mg/kg/day during the stress exposure period.[1] The vehicle group receives the same volume of the vehicle solution.

-

Behavioral Testing: Following the chronic stress period, conduct behavioral tests to assess anxiety-like behavior.

-

Elevated Plus Maze (EPM): Anxiolytic effects are indicated by an increase in the time spent in the open arms.

-

Open Field Test (OFT): Anxiolytic effects are suggested by increased time spent in the center of the arena.

-

-

Neuroanatomical and Biochemical Analysis:

-

After behavioral testing, sacrifice the animals and collect brain tissue.

-

Perform Golgi staining on amygdala sections to analyze dendritic arborization and spine density.

-

Measure AEA levels in the amygdala using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Data Presentation

Table 1: Expected Outcomes of Behavioral Tests

| Group | Time in Open Arms (EPM) | Center Time (OFT) |

| Vehicle + Stress | Decreased | Decreased |

| This compound + Stress | Increased (compared to vehicle) | Increased (compared to vehicle) |

| No Stress Control | Baseline | Baseline |

Table 2: Expected Neuroanatomical and Biochemical Changes

| Group | Amygdala Dendritic Arborization | Amygdala AEA Levels |

| Vehicle + Stress | Increased | Decreased |

| This compound + Stress | Decreased (compared to vehicle) | Increased (compared to vehicle) |

| No Stress Control | Baseline | Baseline |

Clinical Anxiety Studies

Should this compound proceed to clinical trials for anxiety, a randomized, double-blind, placebo-controlled design would be expected.

Potential Clinical Trial Protocol Outline

Objective: To evaluate the efficacy and safety of this compound in patients with a diagnosed anxiety disorder (e.g., Generalized Anxiety Disorder, Social Anxiety Disorder).

Study Design: Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adults with a primary diagnosis of an anxiety disorder according to DSM-5 criteria.

Intervention:

-

This compound (various doses) administered orally once daily.

-

Placebo administered orally once daily.

Primary Outcome Measure: Change from baseline in the total score of a validated anxiety scale (e.g., HAM-A, LSAS) at the end of the treatment period (e.g., 12 weeks).

Secondary Outcome Measures:

-

Change in scores on other anxiety and depression scales (e.g., GAD-7, Beck Anxiety Inventory).

-

Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.[9]

-

Safety and tolerability assessments.

Table 3: Example of Clinical Trial Endpoints

| Endpoint | Scale | Description |

| Primary | Hamilton Anxiety Scale (HAM-A) | Clinician-rated scale to assess the severity of psychic and somatic anxiety symptoms. |

| Secondary | Liebowitz Social Anxiety Scale (LSAS) | Assesses fear and avoidance in social situations.[7] |

| Secondary | GAD-7 | A self-report questionnaire for screening and measuring the severity of generalized anxiety disorder.[8] |

| Secondary | CGI-S/CGI-I | Clinician's overall assessment of the severity of illness and improvement over time.[9] |

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | specific FAAH inhibitor | TargetMol [targetmol.com]

- 3. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancing preclinical chronic stress models to promote therapeutic discovery for human stress disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychogenics.com [psychogenics.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for JNJ-40355003 in Primary Neuron Cultures

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid ames. By inhibiting FAAH, this compound effectively increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling at cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has significant implications for neuronal function, including roles in pain perception, anxiety, and neuroinflammation. The use of this compound in primary neuron cultures provides a valuable tool for investigating the intricate roles of the endocannabinoid system in both healthy and pathological neuronal processes.

These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including guidance on determining optimal working concentrations and methods for assessing its biological effects.

Data Presentation

The following table summarizes the in vitro potency of this compound, which is essential for designing experiments in primary neuron cultures.

| Compound | Target | Assay System | IC50 |

| This compound | Recombinant Human FAAH | [3H]-anandamide hydrolysis in SK-N-MC cell lysates | 1.4 nM |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and a general experimental workflow for its use in primary neuron cultures, the following diagrams are provided.

Application Notes and Protocols: Brain Penetration and CNS Delivery of JNJ-40355003

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endogenous cannabinoids in the central nervous system (CNS), a mechanism with therapeutic potential for a variety of neurological and psychiatric disorders. Effective CNS delivery and target engagement are critical for the therapeutic efficacy of FAAH inhibitors. These application notes provide an overview of the brain penetration of this compound and related compounds, along with protocols for assessing CNS delivery.

While specific quantitative brain penetration data for this compound are not extensively available in the public domain, information on the broader class of heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors, to which this compound belongs, offers valuable insights. Furthermore, detailed clinical data on a related FAAH inhibitor, JNJ-42165279, provides a robust case study for understanding the methodologies and expected outcomes in CNS delivery studies.

Data Presentation

This compound and Related FAAH Inhibitors

Studies on a series of heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors have demonstrated that brain penetration can be significantly modulated by minor structural modifications. This highlights the importance of empirical determination of the brain-to-plasma (B/P) ratio for each new compound. It is noteworthy that for this class of covalent inhibitors, a low B/P ratio does not necessarily preclude effective central target engagement.

Table 1: Brain Penetration of Heteroaryl Piperazinyl- and Piperadinyl-Urea FAAH Inhibitors

| Compound Class | Brain/Plasma (B/P) Ratio Range | Key Observations |

| Heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors | >4:1 to as low as 0.02:1 | - Brain penetration is highly sensitive to structural changes. - Low B/P ratios do not rule out CNS activity for covalent inhibitors. |

In vivo studies have confirmed that oral administration of this compound leads to the elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in the brains of rats, indicating successful target engagement within the CNS.

Case Study: CNS Delivery of JNJ-42165279 in Humans

A clinical study on JNJ-42165279, another FAAH inhibitor, provides a detailed example of CNS pharmacokinetic and pharmacodynamic assessment.

Table 2: Pharmacokinetics and Brain Occupancy of JNJ-42165279 in Healthy Volunteers

| Parameter | Single Dose (10 mg) | Multiple Doses (10 mg/day for 7 days) |

| Plasma Pharmacokinetics | ||

| Peak Plasma Concentration (Cmax) | Dose-dependent increase observed | Accumulation observed with repeated dosing |

| Cerebrospinal Fluid (CSF) Pharmacokinetics | ||

| Anandamide (AEA) Fold Increase in CSF | ~40-fold increase | ~40-70-fold increase |

| Brain FAAH Occupancy (PET Imaging) | ||

| Brain FAAH Occupancy at Cmax | 96-98% | >80% at trough |

This data demonstrates that JNJ-42165279 achieves significant and sustained target engagement in the human brain.

Experimental Protocols

The following is a representative protocol for the preclinical assessment of brain penetration of a novel FAAH inhibitor, based on standard industry practices.

Protocol 1: In Vivo Assessment of Brain Penetration in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound.

Materials:

-

Test compound (e.g., a novel FAAH inhibitor)

-

Vehicle for dosing (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300 g)

-

Dosing gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for brain extraction

-

Homogenizer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Dosing:

-

Acclimatize animals for at least 3 days prior to the experiment.

-

Fast animals overnight before dosing.

-

Administer the test compound orally (p.o.) or intravenously (i.v.) at a defined dose (e.g., 10 mg/kg).

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a cohort of animals (n=3-4 per time point).

-

Collect a blood sample via cardiac puncture into an EDTA tube.

-

Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

-

Excise the whole brain and rinse with cold saline.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood sample at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Store the brain homogenate at -80°C until analysis.

-

-

Bioanalysis:

-

Determine the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

-

Kp = Concentration in brain / Concentration in plasma

-

-

To determine the unbound concentrations, perform plasma protein binding and brain tissue binding assays (e.g., equilibrium dialysis).

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):

-

Kp,uu = (Concentration in brain * fu,brain) / (Concentration in plasma * fu,plasma)

-

where fu,brain is the fraction unbound in brain and fu,plasma is the fraction unbound in plasma.

-

-

Visualizations

FAAH Signaling Pathway

Caption: FAAH metabolizes anandamide; this compound inhibits this, increasing anandamide levels.

Experimental Workflow for Brain Penetration Study

In Vivo Pharmacokinetic Profile of JNJ-40355003: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo pharmacokinetic (PK) profile of JNJ-40355003, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information compiled herein is intended to guide researchers in designing and interpreting preclinical studies involving this compound.

Introduction

This compound is an aryl piperazinyl urea that acts as a covalent inhibitor of FAAH. By blocking FAAH, this compound prevents the degradation of endogenous fatty acid amides, such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA), leading to their increased levels in plasma and brain. This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. This document summarizes the available in vivo pharmacokinetic data for this compound and provides detailed protocols for its investigation.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic parameters of this compound have been characterized in several preclinical species. The following tables summarize the key PK parameters following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose | Not specified |

| T1/2 (half-life) | 1.4 ± 0.41 hours |

Further quantitative data such as Cmax, Tmax, and AUC for rats, as well as data for other species like dogs and primates, are not publicly available in the reviewed literature. The primary source, Keith et al. (2012), indicates that the compound elevates plasma levels of fatty acid amides in these species, suggesting systemic exposure is achieved.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies with this compound. The following protocols are based on standard practices for in vivo assessment of FAAH inhibitors.

Protocol 1: Oral Administration of this compound in Rodents

This protocol describes the preparation and oral gavage administration of this compound to rats.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 5% DMSO, 5% Tween 80, and saline)

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Appropriate animal handling and restraint equipment

Procedure:

-

Dose Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the body weight of the animals.

-

Prepare the vehicle solution. A common vehicle for similar compounds consists of 5% Dimethyl Sulfoxide (DMSO), 5% Tween 80, and 90% saline.

-

Suspend or dissolve the this compound powder in the vehicle at the desired concentration. Ensure thorough mixing to achieve a homogenous suspension or solution.

-

-

Animal Handling and Dosing:

-

Acclimatize animals to the experimental conditions for at least one week prior to the study.

-

Weigh each animal immediately before dosing to ensure accurate dose calculation.

-

Administer the prepared this compound formulation orally via gavage. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg).

-

A control group receiving the vehicle only should be included in the study design.

-

-

Post-Dose Observation:

-

Monitor animals for any signs of toxicity or adverse effects at regular intervals post-administration.

-

Protocol 2: Pharmacokinetic Blood Sampling in Rodents

This protocol outlines the procedure for collecting blood samples for the analysis of this compound plasma concentrations.

Materials:

-

Anesthetizing agent (e.g., isoflurane)

-

Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)

-

Syringes and needles or cannulation equipment

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Sample Collection Schedule:

-

Collect blood samples at predetermined time points post-dose to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8

-

Troubleshooting & Optimization

troubleshooting JNJ-40355003 insolubility issues

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the FAAH inhibitor, JNJ-40355003.

Troubleshooting Guide: this compound Insolubility Issues

This guide addresses common challenges related to the solubility of this compound during experimental procedures.

Issue: My this compound is not dissolving in my desired solvent.

-

Possible Cause: this compound has limited solubility in aqueous solutions.

-

Solution: It is highly recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound.

Issue: After dissolving in DMSO, the compound precipitates when diluted into my aqueous experimental medium (e.g., cell culture media, PBS).

-

Possible Cause 1: The final concentration of this compound in the aqueous medium is too high.

-

Solution: Determine the optimal final concentration for your specific experiment and cell line. It is crucial to perform a solubility test in your specific medium to identify the maximum soluble concentration before proceeding with your main experiment.

-

Possible Cause 2: The final concentration of DMSO in the aqueous medium is too high, causing cellular stress or other unintended effects.

-

Solution: While a higher DMSO concentration can aid in solubility, it is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5% to minimize toxicity.

-

Possible Cause 3: The dilution method is causing localized high concentrations and precipitation.

-

Solution: When diluting the DMSO stock solution, add it to your aqueous medium while vortexing or stirring to ensure rapid and thorough mixing. Avoid adding the stock solution directly into a large volume of medium without agitation. A serial dilution approach in the aqueous medium may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Some suppliers offer pre-dissolved solutions in DMSO, for example, at a concentration of 10 mM.

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide and other fatty acid amides.

Q4: I am observing unexpected results in my cell-based assay. Could it be related to the solubility of this compound?

A4: Yes, insolubility can lead to a lower effective concentration of the inhibitor in your assay, resulting in reduced potency or efficacy. It is crucial to ensure that this compound is fully dissolved in your final experimental medium. Visual inspection for precipitation, both by eye and under a microscope, is recommended.

Quantitative Solubility Data

| Solvent/System | Reported Solubility/Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | A 10 mM stock solution is commercially available. |

| Dimethyl Sulfoxide (DMSO) | Up to 40 mg/mL | A 40 mg/mL stock solution has been used for in vivo formulations. |

| Water | Data not available | A safety data sheet indicates that water solubility data is not available. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in various experimental applications.

Materials:

-

This compound powder (Molecular Weight: 422.91 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.23 mg of this compound.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Your specific cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or a multi-well plate

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level that is toxic to your cells (typically <0.5%).

-

Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO₂) for a duration equivalent to your planned experiment.

-

Visually inspect each dilution for any signs of precipitation. This can be done by eye and confirmed by light microscopy.

-

The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in your specific medium under those conditions.

Visualizations

Caption: FAAH Signaling Pathway Inhibition by this compound.

Caption: Troubleshooting Workflow for this compound Insolubility.

avoiding JNJ-40355003 degradation during experiments

Welcome to the technical support center for JNJ-40355003. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] As a covalent inhibitor, it forms a stable, long-lasting bond with its target enzyme, leading to sustained inhibition.[2] This prolonged duration of action is a key feature of its pharmacological effect.[2]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

| Formulation | Storage Temperature | Shelf Life |

| Powder | -20°C | Up to 3 years[3] |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] |

For stock solutions in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can lead to the degradation of this compound?

The primary degradation pathway for this compound, an aryl piperazinyl urea, is likely hydrolysis of the urea bond, especially under non-neutral pH conditions and elevated temperatures. The piperazine ring can also be susceptible to oxidation.

Q4: What are the potential consequences of this compound degradation in my experiments?

Degradation of this compound can lead to a variety of issues in your experiments, including:

-

Reduced Potency: A lower concentration of the active inhibitor will result in decreased efficacy in your assays.

-

Inaccurate IC50 Values: The presence of inactive degradants can lead to an overestimation of the IC50 value.

-

Off-Target Effects: Degradation products may have their own biological activities, potentially leading to confounding results.

-

Poor Reproducibility: Inconsistent degradation between experiments can lead to a lack of reproducibility in your findings.

Q5: How can I detect if my this compound has degraded?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to assess the purity of your this compound stock and working solutions. A loss of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected inhibition of FAAH activity.

| Potential Cause | Troubleshooting Step |

| Degradation of this compound stock solution. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the purity of the stock solution using HPLC or LC-MS/MS if possible. |

| Degradation of this compound in the assay buffer. | 1. Prepare fresh assay buffer for each experiment. 2. Minimize the pre-incubation time of this compound in the assay buffer before starting the reaction, especially if the buffer has a high pH. 3. Consider performing the assay at a lower pH if compatible with enzyme activity. |

| Incorrect concentration of this compound. | 1. Double-check all calculations for dilutions. 2. Ensure complete dissolution of the compound in the solvent. |

Issue 2: High variability in results between experiments.

| Potential Cause | Troubleshooting Step |

| Inconsistent handling of this compound solutions. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all users are following the same procedure. |